2-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE
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Overview
Description
2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that combines the structural elements of 2-nitrobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone typically involves the following steps:
Nitration of Benzaldehyde: The initial step involves the nitration of benzaldehyde to produce 2-nitrobenzaldehyde.
Formation of Hydrazone: The 2-nitrobenzaldehyde is then reacted with 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]hydrazine under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and hydrazone formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The triazine moiety may also interact with specific proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: A simpler compound with similar nitro and aldehyde functional groups.
1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazine: The hydrazine derivative used in the synthesis of the target compound.
4-Nitrobenzaldehyde: Another nitrobenzaldehyde isomer with different substitution patterns.
Uniqueness
2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of nitrobenzaldehyde and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-methoxy-4-N-[(E)-(2-nitrophenyl)methylideneamino]-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-4-10-23(11-5-2)16-19-15(20-17(21-16)27-3)22-18-12-13-8-6-7-9-14(13)24(25)26/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20,21,22)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJDNDZBITYUFL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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